Product packaging for 1,3-Bis(trichloromethyl)benzene(Cat. No.:CAS No. 881-99-2)

1,3-Bis(trichloromethyl)benzene

Cat. No.: B1219691
CAS No.: 881-99-2
M. Wt: 312.8 g/mol
InChI Key: GGZIUXGYCNYNNV-UHFFFAOYSA-N
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Description

1,3-Bis(trichloromethyl)benzene ( 881-99-2) is a versatile and high-value aromatic intermediate in scientific research and industrial chemical synthesis. Its molecular formula is C8H4Cl6, with a molecular weight of 312.84 g/mol . This compound is characterized by two reactive -CCl3 groups attached to a meta-disubstituted benzene ring, making it a crucial precursor for the synthesis of benzene-1,3-dicarbonyl chlorides (isophthaloyl chlorides) through hydrolysis . These acyl chlorides are themselves essential monomers in the production of high-performance polymers, including aramid fibers and polyamides . The compound serves as a key building block in organic synthesis, often utilized in photochemical radical reactions and other transformations to introduce the meta-bis(chloroformyl)benzene functionality into more complex molecules . Its physical properties include a density of 1.628 g/cm³ and a boiling point of approximately 305.8°C at 760 mmHg . From a safety perspective, this chemical requires careful handling. It is classified with hazard statements H314, indicating it causes severe skin burns and eye damage . It has a flash point of 38°C . Proper personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles, is essential. It should be stored in a tightly closed container under an inert atmosphere and in a cool, well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl6 B1219691 1,3-Bis(trichloromethyl)benzene CAS No. 881-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(trichloromethyl)benzene
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InChI

InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GGZIUXGYCNYNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00236822
Record name Hexachlorometaxylol
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Molecular Weight

312.8 g/mol
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CAS No.

881-99-2
Record name 1,3-Bis(trichloromethyl)benzene
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Record name 1,3-Bis(trichloromethyl)benzene
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Record name 1,3-bis(trichloromethyl)benzene
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Contextualizing Polyhalogenated Aromatic Hydrocarbons in Modern Chemical Synthesis and Theory

Polyhalogenated aromatic hydrocarbons (PHAHs) are organic compounds that contain multiple halogen atoms attached to an aromatic ring. Their importance in modern chemical synthesis stems from their versatile reactivity, which allows them to serve as building blocks for a wide range of complex molecules. The presence of halogen atoms significantly influences the electronic properties and reactivity of the aromatic ring, making PHAHs valuable intermediates in various chemical transformations. guidechem.com

Significance of the Trichloromethyl Group in Organic Reactivity and Molecular Design

The trichloromethyl group (-CCl3) is a powerful electron-withdrawing group that dramatically influences the reactivity of the molecule to which it is attached. chempanda.com Its high electronegativity, resulting from the three chlorine atoms, makes adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack. chempanda.com This property is exploited in various synthetic strategies. For instance, the trichloromethyl group can be hydrolyzed to form a carboxylic acid group, a transformation that is central to the utility of 1,3-bis(trichloromethyl)benzene. google.comresearchgate.net The steric bulk of the -CCl3 group can also play a role in directing the regioselectivity of certain reactions.

Overview of 1,3 Bis Trichloromethyl Benzene As a Key Intermediate and Research Target

1,3-Bis(trichloromethyl)benzene, also known as α,α,α,α′,α′,α′-hexachloro-m-xylene, is a colorless crystalline solid. thechemco.comechemi.com It serves as a crucial intermediate in the synthesis of various commercially important compounds, most notably isophthaloyl chloride and isophthalic acid. researchgate.netgoogle.comgoogle.com The primary route to synthesizing this compound is through the photochlorination of m-xylene (B151644). researchgate.netvulcanchem.com This process involves the substitution of all six benzylic hydrogen atoms of m-xylene with chlorine atoms.

Scope and Objectives of Current Academic Inquiry into 1,3 Bis Trichloromethyl Benzene

Photochlorination of Xylene Derivatives for Trichloromethylarene Synthesis

The synthesis of this compound is accomplished by the photochemical reaction of m-xylene with chlorine gas. google.com This method is favored for its ability to produce high-purity product when reaction parameters are meticulously controlled. google.com

Free Radical Chain Reaction Mechanisms in Photochlorination

The photochlorination of m-xylene proceeds via a free-radical chain mechanism, a process typical for alkanes and alkyl-substituted aromatic compounds under UV light. wikipedia.org The fundamental steps of this mechanism are:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by ultraviolet radiation into two highly reactive chlorine atom radicals (Cl•). wikipedia.org

Propagation: A chlorine radical then abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl (B1604629) radical and a molecule of hydrogen chloride (HCl). This newly formed benzyl radical then reacts with another chlorine molecule to yield a chlorinated xylene derivative and another chlorine radical, which continues the chain reaction. wikipedia.orglibretexts.org This two-step propagation cycle repeats, leading to the progressive chlorination of the methyl groups.

Termination: The chain reaction ceases when two free radicals combine. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals. wikipedia.org

Role of Free Radical Initiators and Photosensitizers in Reaction Initiation and Maintenance

To initiate and sustain the free-radical chain reaction, external energy in the form of light, typically from a mercury lamp, is essential. google.com In some cases, chemical free-radical initiators are also employed to supplement or replace photochemical initiation. google.com These initiators, such as azo compounds and peroxides (e.g., benzoyl peroxide), decompose upon heating to generate free radicals that can initiate the chlorination process. google.comgoogle.com The use of photoinitiators is often preferred as it can lead to higher yields and easier control of the reaction, without leaving behind additives in the final product. google.com

Control of Chlorination Site Selectivity and Depth via Reaction Parameters

Achieving the desired hexachloro-substituted product, this compound, requires precise control over the reaction conditions to manage the selectivity of the chlorination at the methyl groups and the extent of the chlorination. The reaction is highly sensitive to parameters such as the intensity of the light source and the rate of chlorine gas addition. google.com Insufficient chlorination will result in a mixture of partially chlorinated xylenes, while over-chlorination is less of a concern at the side-chains. The primary challenge lies in preventing chlorination of the aromatic ring. google.comgoogle.com

Recent advancements have demonstrated that highly selective chlorination of benzylic C(sp³)–H bonds can be achieved under mild conditions using a combination of an azidoiodinane, which generates a selective H-atom abstractor, and a copper(II) chloride complex that facilitates the transfer of a chlorine atom. nih.govnih.gov This approach offers high yields and excellent functional group tolerance. nih.gov

Challenges in Preventing Benzene (B151609) Ring Chlorination and Byproduct Formation

A significant challenge in the synthesis of this compound is the prevention of electrophilic substitution on the benzene ring, which leads to the formation of chlorinated aromatic byproducts. google.com This side reaction is often catalyzed by the presence of Lewis acids, such as ferric chloride, which can be introduced as impurities. google.com To counteract this, various additives have been explored to sequester these metal ions and inhibit ring chlorination. These include sulfur, acetyl chloride, metal carbonates, phosphorus compounds, organic bases, amides, and amines. google.com However, the introduction of these auxiliary components can complicate the purification process and affect the final product's purity. google.com An alternative approach involves using the target product, this compound, as a solvent to suppress the formation of byproducts, though this method can be complex and costly due to the need for recycling large quantities of the solvent. google.com

Additive Type Examples Purpose Reference
Sulfur CompoundsSulfur, Acetyl ChloridePrevent benzene ring chlorination google.com
Metal Carbonates-Prevent benzene ring chlorination google.com
Phosphorus CompoundsPhosphorus, TriphenylphosphinePrevent benzene ring chlorination google.com
Organic Bases/AminesOrganic bases, AminesPrevent benzene ring chlorination google.com
Amides-Prevent benzene ring chlorination google.com

Impact of Auxiliary Components on Purity and Downstream Processing

The use of additives to prevent ring chlorination, while effective, introduces impurities that must be removed in subsequent purification steps. google.com These additional components can "contaminate" the desired this compound, making it unsuitable for applications that require high-purity material, such as the production of aramid fibers. google.comgoogle.com The presence of these impurities necessitates extensive purification procedures, such as distillation or molecular distillation, which can significantly increase production costs. google.comgoogle.com

Optimization of Temperature Regimes for Enhanced Yields and Selectivity

Temperature control is a critical factor in optimizing the photochlorination of m-xylene. The reaction is typically carried out in stages at progressively higher temperatures. google.com For example, a multi-stage process might involve initial chlorination at a lower temperature, followed by subsequent stages at increased temperatures to drive the reaction towards the fully chlorinated product. google.comgoogle.com One patented method for a similar process (chlorination of o-xylene) outlines a three-stage temperature regime of 120-125°C, 125-130°C, and 130-135°C. google.com Initially, the reaction temperature should be maintained above the melting point of xylene to ensure a liquid reaction medium. google.com As the chlorination proceeds and the concentration of chlorinated products increases, the temperature can be raised to as high as 250°C to maintain a liquid state and promote the reaction rate without significantly increasing side reactions. google.com Careful regulation of the temperature at each stage is crucial for maximizing the yield and selectivity of this compound. google.com

Parameter Condition Purpose Reference
Initial Temperature> melting point of xyleneEnsure liquid reaction medium google.com
Staged TemperatureIncreasing temperature stages (e.g., 120-135°C)Drive reaction to completion, enhance selectivity google.com
Final TemperatureUp to 250°CMaintain liquid state, promote reaction rate google.com
Light SourceMercury lamp / UV lightInitiate and sustain the free-radical reaction google.comgoogle.com
Chlorine FeedControlled rateControl depth of chlorination google.com

Advancements in Industrial-Scale Photochlorination of Xylenes

The industrial production of this compound is predominantly carried out via the free-radical photochlorination of m-xylene. wikipedia.org This process involves the substitution of the hydrogen atoms on the methyl groups with chlorine atoms under ultraviolet (UV) irradiation.

Recent advancements in this field have focused on optimizing reaction conditions to improve product purity and yield while minimizing the formation of undesirable by-products, such as ring-chlorinated isomers. google.com One significant challenge is controlling the extent of chlorination to achieve the exhaustive substitution of all six benzylic hydrogens without promoting chlorination of the aromatic ring. google.com

Key parameters that are manipulated to control the reaction include:

Light Source and Intensity: The wavelength and intensity of the light source are critical for initiating the free-radical chain reaction. Modern approaches utilize specific light wavelengths (e.g., 350-700 nm) and controlled illuminance to enhance selectivity. google.comgoogle.com The use of light-emitting diodes (LEDs) as a light source has been explored to improve energy efficiency and reduce heat generation compared to traditional mercury lamps. google.com

Reaction Temperature: Temperature control is crucial for managing the reaction rate and minimizing side reactions. A multi-stage temperature profile is often employed, starting at a lower temperature and gradually increasing it as the reaction progresses. google.com

Chlorine Feed Rate: The rate of chlorine gas introduction must be carefully controlled to match the rate of the photochemical reaction, preventing the accumulation of excess chlorine which can lead to undesired side reactions. google.com

Solvent: In some processes, this compound itself is used as a solvent to suppress the formation of by-products resulting from chlorine substitution on the benzene ring. google.comgoogle.com However, this necessitates a complex recycling process. google.com

A notable development involves a multi-stage reaction process where the temperature and light intensity are adjusted in phases. This approach has been shown to achieve a purity of over 95% for this compound directly from the reaction mixture. google.com By carefully controlling these parameters, it is possible to significantly reduce the formation of by-products that are difficult to separate by distillation, thereby lowering production costs. google.com

ParameterConventional MethodAdvanced MethodRationale for Advancement
Light SourceMercury LampLED (350-700 nm)Improved energy efficiency, better wavelength control, reduced heat. google.com
Temperature ControlConstant TemperatureMulti-stage (e.g., 55-85°C initial, then increasing to 180°C)Enhanced control over reaction rate and selectivity. google.com
AdditivesInitiators (e.g., AIBN), Ring-chlorination inhibitorsNone (control via reaction conditions)Avoids product contamination and simplifies purification. google.com
Purity (post-reaction)Lower, with significant by-products>95%Reduced need for extensive purification. google.com

Alternative Synthetic Routes to this compound

While photochlorination is the dominant method, research into alternative synthetic pathways is driven by the desire for safer and more environmentally friendly processes.

Strategies for Non-Phosgene Synthesis of Related Isocyanates

The synthesis of isocyanates, such as m-xylylene diisocyanate (XDI), is closely related to this compound, as the latter can be a precursor. Traditionally, isocyanate production involves the use of highly toxic phosgene (B1210022). scispace.comdigitellinc.comionike.com Consequently, developing non-phosgene routes is a major goal in green chemistry. ionike.comresearchgate.netebrary.net

One prominent strategy involves the thermal decomposition of carbamates. For instance, m-xylylene dicarbamate, which can be synthesized from m-xylylene diamine and ethyl carbamate, can be thermally cracked to produce XDI. researchgate.net Research has focused on optimizing catalysts for the carbonylation of m-xylylene diamine to improve the yield of the dicarbamate intermediate. researchgate.net

Other non-phosgene approaches for isocyanate synthesis include:

Reductive carbonylation of nitro compounds: This method avoids phosgene but often requires high pressures and temperatures. digitellinc.com

Oxidative carbonylation of amines: This is another potential route being explored. ionike.com

The Curtius, Hofmann, and Lossen rearrangements: These are classical methods for synthesizing isocyanates from carboxylic acid derivatives, but they often involve hazardous reagents and are less suitable for industrial-scale production. escholarship.org

Exploration of Bis(trichloromethyl) Carbonate as a Phosgene Substitute

Bis(trichloromethyl) carbonate (BTC), also known as triphosgene (B27547), has emerged as a safer and more convenient solid substitute for gaseous phosgene. wikipedia.orgresearchgate.netguidechem.comnih.govacs.orgsanjaychemindia.com It is a stable, crystalline solid that can be handled more easily than phosgene. researchgate.netguidechem.comnih.gov BTC thermally decomposes to generate three molecules of phosgene in situ, allowing for stoichiometric control of the highly reactive species. wikipedia.org

BTC has been successfully employed in the synthesis of various compounds, including isocyanates. researchgate.netresearchgate.net For example, the reaction of m-xylylenediamine (B75579) with BTC has been optimized to produce 1,3-bis(isocyanatomethyl)benzene (B1346656) (MXDI) with yields up to 83.35%. scispace.comsciencepublishinggroup.com The optimization of this process involves careful control of the molar ratio of reactants, reaction temperature, and reaction time. scispace.com

Table: Comparison of Phosgene and Triphosgene (BTC)

PropertyPhosgeneTriphosgene (BTC)
Physical State GasCrystalline Solid wikipedia.orgresearchgate.netnih.govsanjaychemindia.com
Boiling Point 8 °C sigmaaldrich.com206 °C wikipedia.org
Melting Point -132 °C sigmaaldrich.com80 °C wikipedia.orgnih.gov
Handling Difficult, requires special equipmentEasier and safer to handle, transport, and store researchgate.netguidechem.comnih.gov
Reactivity Highly reactive sigmaaldrich.comActs as a source of phosgene in situ wikipedia.orgresearchgate.netresearchgate.net

Green Chemistry Approaches in Trichloromethylarene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of trichloromethylarenes to minimize environmental impact and improve safety. rasayanjournal.co.inresearchgate.net Key areas of focus include:

Use of Alternative Energy Sources: Microwave irradiation and ultrasonication are being explored as alternatives to conventional heating to accelerate reaction rates and improve energy efficiency. rasayanjournal.co.inmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents reduces waste and simplifies product purification. rasayanjournal.co.in Mechanochemical methods, such as ball milling, can facilitate solvent-free reactions. mdpi.com

Catalyst Development: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. ionike.com For instance, photocatalytic oxidation using advanced materials is being investigated as a sustainable route for related transformations. mdpi.com

Use of Greener Reagents: Replacing hazardous reagents like phosgene with safer alternatives like BTC is a prime example of a green chemistry approach. guidechem.comnih.govacs.org The use of carbon dioxide as a C1 source for isocyanate synthesis is also an active area of research. researchgate.net

Waste Reduction: Optimizing reaction conditions to maximize atom economy and minimize the formation of by-products is a fundamental principle of green chemistry. nih.gov

Purification Techniques for High-Purity this compound

Achieving high purity is essential for the subsequent use of this compound, particularly in the production of high-performance polymers like aramid fibers. google.com The primary purification method is distillation or rectification; however, this presents significant challenges.

Challenges of Thermal Sensitivity in Distillation and Rectification

The main challenge in the purification of this compound is its thermal sensitivity. At elevated temperatures required for distillation, the compound can undergo decomposition or side reactions, leading to impurities and reduced yield.

The presence of by-products with boiling points close to that of this compound, such as ring-chlorinated isomers, further complicates the purification process. google.com Separating these impurities often requires multiple rectification steps, which increases production costs significantly. google.com Therefore, synthetic strategies that minimize the formation of these by-products in the first place are highly desirable as they simplify the purification process and reduce the thermal stress on the product. google.com

Recrystallization as a Purification Strategy for Trichloromethylated Benzenes

Recrystallization is a pivotal purification technique for solid organic compounds, including trichloromethylated benzenes like this compound. mt.comlibretexts.org The fundamental principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. libretexts.org Ideally, the compound to be purified should exhibit high solubility in a hot solvent and low solubility as the solvent cools, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor. libretexts.orgmiamioh.edu

The process of recrystallization involves several key stages. Initially, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. mt.com For trichloromethylated benzenes, non-polar solvents are often effective. For instance, recrystallization from hexane (B92381) has been noted as a viable purification method. Following dissolution, any insoluble impurities can be removed by hot filtration. The subsequent slow cooling of the filtrate allows for the gradual formation of crystals. This slow process is crucial as it promotes the growth of a more ordered and pure crystal lattice, excluding impurity molecules. miamioh.edu Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

Once crystallization is complete, the purified crystals are separated from the cold solvent, which contains the dissolved impurities, typically through vacuum filtration. libretexts.org A small amount of cold, fresh solvent may be used to wash the crystals and remove any remaining mother liquor from their surface. miamioh.edu The final step involves thoroughly drying the crystals to remove any residual solvent. libretexts.org

The choice of solvent is a critical parameter in the success of recrystallization. miamioh.edu A good solvent for recrystallizing trichloromethylated benzenes should not react with the compound and should have a boiling point lower than the melting point of the solid to prevent "oiling out," where the compound separates as a liquid instead of a solid. miamioh.edu When a single solvent does not provide the desired solubility characteristics, a co-solvent system, comprising two miscible solvents with different polarities, can be employed. miamioh.edu

The effectiveness of recrystallization as a purification method for trichloromethylated benzenes is contingent on the nature of the impurities present. It is most effective when the concentration of impurities is relatively low. libretexts.org The purity of the final product is often assessed by its melting point; a sharp melting point close to the literature value is indicative of high purity. miamioh.edu

Table 1: Key Stages and Considerations in the Recrystallization of Trichloromethylated Benzenes

StageDescriptionKey Considerations
Solvent Selection Choosing an appropriate solvent or solvent system.The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. The solvent should be non-reactive.
Dissolution Dissolving the impure solid in a minimum amount of hot solvent.Using the minimal amount of solvent maximizes the yield of the purified crystals.
Hot Filtration (Optional) Removing insoluble impurities from the hot solution.This step is necessary only if solid impurities are present in the hot solution.
Cooling Allowing the hot, saturated solution to cool slowly.Slow cooling promotes the formation of large, pure crystals.
Crystal Collection Separating the purified crystals from the mother liquor.Typically achieved through vacuum filtration.
Washing Rinsing the collected crystals with a small amount of cold solvent.This removes any adhering mother liquor containing impurities.
Drying Removing all traces of solvent from the purified crystals.This can be done by air drying or using a vacuum oven.

Mitigation of Coking and Environmental Concerns in Purification Processes

The industrial production and purification of this compound can present challenges, including the formation of unwanted byproducts and environmental considerations. Coking, the formation of carbonaceous deposits, can occur during high-temperature processes, potentially affecting reaction efficiency and product purity. While specific details on coking during the purification of this compound are not extensively documented in the provided search results, the synthesis of this compound via photochlorination can be complex to control, leading to a mixture of products that may require extensive purification. google.com The use of additives to prevent side reactions on the benzene ring during synthesis can also introduce impurities that complicate purification. google.com

From an environmental perspective, the use of halogenated compounds and organic solvents in synthesis and purification processes raises concerns. kyoto-u.ac.jpnih.gov Many halogenated aromatic compounds are recognized as toxic environmental pollutants. kyoto-u.ac.jpnih.gov Therefore, adopting greener chemistry principles is crucial to minimize the environmental impact. rsc.orgresearchgate.net

One approach to mitigate environmental concerns is the development of more selective synthetic routes that reduce the formation of byproducts, thereby simplifying purification. For instance, controlling the conditions of photochlorination, such as the light source and temperature, can lead to a purer product and reduce the need for extensive purification steps like rectification, which can be energy-intensive. google.com

In the context of purification, the choice of solvent for recrystallization has significant environmental implications. The use of large volumes of volatile and potentially toxic organic solvents contributes to emissions and waste generation. Green chemistry principles encourage the use of safer, more environmentally benign solvents. rsc.org Research into alternative purification techniques that reduce solvent consumption is also an active area. For example, supercritical fluid chromatography (SFC) has been highlighted as a greener alternative to traditional chromatography, offering increased productivity and reduced use of toxic solvents. researchgate.net

The separation of halogenated benzenes is a significant issue in environmental chemistry, and research into novel separation methods is ongoing. kyoto-u.ac.jpnih.gov Techniques that exploit specific intermolecular interactions, such as halogen-π interactions with carbon materials in high-performance liquid chromatography (HPLC), are being explored for the efficient separation of halogenated aromatic compounds. kyoto-u.ac.jpnih.gov Such advancements could lead to more efficient and environmentally friendly purification protocols.

Table 2: Strategies for Mitigating Coking and Environmental Concerns

StrategyDescriptionPotential Benefits
Optimized Synthesis Fine-tuning reaction conditions (e.g., in photochlorination) to enhance selectivity.Reduced byproduct formation, simpler purification, lower costs. google.com
Green Solvent Selection Utilizing less hazardous and more sustainable solvents for recrystallization and other purification steps.Reduced environmental impact and improved worker safety. rsc.org
Advanced Separation Techniques Employing greener chromatographic methods like SFC or developing novel separation materials.Decreased solvent consumption, increased efficiency. kyoto-u.ac.jpnih.govresearchgate.net
Catalytic Processes Developing catalytic methods for synthesis and purification.Higher atom economy, reduced waste generation. rsc.org

Hydrolysis Reactions of Trichloromethyl Groups to Acid Chlorides

The trichloromethyl groups of this compound can be hydrolyzed to form acid chlorides, a critical transformation for the synthesis of various downstream products.

Conversion to Isophthaloyl Chloride: Mechanistic Studies and Catalyst Effects

The hydrolysis of this compound is a key step in the production of isophthaloyl chloride. This conversion can be achieved by reacting this compound with isophthalic acid. google.com The reaction is typically carried out at elevated temperatures, in the range of 120-140°C, and proceeds until the evolution of hydrogen chloride gas ceases. google.com The use of a catalyst is crucial for this transformation. Various Lewis acids, such as zinc chloride and aluminum chloride, have been shown to effectively catalyze this reaction, leading to high yields of isophthaloyl chloride. google.com For instance, using zinc chloride as a catalyst at 140°C for 3 hours resulted in a 97.96% yield of isophthaloyl chloride. google.com Similarly, aluminum chloride at 125°C for 8 hours gave a 96.05% yield. google.com

Another method involves the reaction of this compound with sulfur(IV) oxide in the presence of a catalyst. researchgate.net This reaction has been studied with various catalysts and under different conditions to optimize the yield of isophthaloyl chloride. researchgate.net

Influence of Lewis Acid Catalysts (e.g., Iron(III) Chloride) on Reaction Pathways

It's noteworthy that the catalytic activity of metal chlorides can vary. For instance, in the hydrolysis of other trichloromethyl compounds like carbon tetrachloride, catalysts such as SbCl₅, FeCl₃, and GaCl₃ have shown strong activity, while AlCl₃, ZnCl₂, and SbCl₃ were found to be less active or inactive under similar conditions. kyoto-u.ac.jp

Stepwise Hydrolysis Mechanisms and Intermediate Formation

The hydrolysis of the two trichloromethyl groups on the benzene ring is believed to proceed in a stepwise manner. While detailed mechanistic studies specifically for this compound are not extensively documented in the provided search results, the general mechanism for the hydrolysis of trichloromethyl groups catalyzed by Lewis acids provides insight. melscience.com The Lewis acid catalyst, such as FeCl₃, interacts with a chlorine atom of one of the trichloromethyl groups, increasing the electrophilicity of the carbon atom. melscience.comwikipedia.org A water molecule then acts as a nucleophile, attacking this activated carbon atom. This is followed by the elimination of HCl. This process is repeated until the trichloromethyl group is fully hydrolyzed to a carboxylic acid group, which in the presence of a suitable reagent like thionyl chloride or another trichloromethyl group, can be converted to the corresponding acid chloride.

It is plausible that the hydrolysis of this compound to isophthaloyl chloride proceeds through intermediate species where one trichloromethyl group is partially or fully hydrolyzed before the second group reacts. The formation of such intermediates would be influenced by the reaction conditions, including the concentration of water and the catalyst.

Nucleophilic Substitution Reactions Involving the Trichloromethyl Moieties

The trichloromethyl groups of this compound are also susceptible to nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of functionalized derivatives.

Reactions with Amines, Alcohols, and Thiols

The electrophilic carbon atoms of the trichloromethyl groups can be attacked by nucleophiles such as amines, alcohols, and thiols. While specific examples of these reactions with this compound are not detailed in the provided search results, the general reactivity of trichloromethyl groups suggests that such transformations are feasible. libretexts.orglibretexts.org For instance, the reaction with amines would likely lead to the formation of amidine or related nitrogen-containing derivatives. Similarly, reactions with alcohols in the presence of a suitable base could yield orthoesters, and reactions with thiols could produce trithioorthoesters. The presence of two reactive sites on this compound allows for the possibility of forming bifunctional derivatives.

The reactivity of aryl halides towards nucleophilic substitution is generally low but can be significantly enhanced by the presence of strongly electron-withdrawing groups, such as the trichloromethyl group, at the ortho and para positions. libretexts.org Although the trichloromethyl groups in this compound are in a meta relationship, their strong inductive electron-withdrawing effect can still influence the reactivity of the aromatic ring and the benzylic positions.

Formation of Functionalized Derivatives from this compound

The ability of the trichloromethyl groups to undergo nucleophilic substitution opens up pathways to a variety of functionalized derivatives. nih.gov For example, reaction with a bis-thiol could potentially lead to the formation of a cyclic dithioacetal derivative. nih.gov The synthesis of such derivatives is a valuable tool in organic synthesis for creating complex molecular architectures. The reaction of this compound with different nucleophiles can lead to products with tailored properties for various applications.

Halogen Exchange Reactions and Fluorinated Analog Precursors

This compound serves as a crucial precursor for the synthesis of its fluorinated analogs through halogen exchange reactions. The most prominent of these is the conversion to 1,3-bis(trifluoromethyl)benzene (B1330116) (C₈H₄F₆), a compound widely used in the pharmaceutical and chemical industries as a building block for complex molecules. nbinno.com This transformation typically involves the reaction of this compound with a fluorinating agent like hydrogen fluoride (B91410) (HF).

A similar reaction has been documented for the para-isomer, 1,4-bis(trichloromethyl)benzene (B1667536), which reacts with hydrogen fluoride in 1,2-dichloroethane (B1671644) to yield 1,4-bis(chlorodifluoromethyl)benzene (B1330883) with a 79% yield. wikipedia.org It is expected that this compound would undergo a comparable reaction to produce the corresponding fluorinated products. The synthesis of 1,3-bis(trifluoromethyl)benzene is a key industrial process, highlighting the importance of halogen exchange in modifying the properties of the parent chlorinated compound. nbinno.comchemicalbook.com

Table 1: Halogen Exchange Reaction Example

ReactantReagentProduct
1,4-Bis(trichloromethyl)benzeneHydrogen Fluoride (HF)1,4-Bis(chlorodifluoromethyl)benzene

This table illustrates the halogen exchange for the 1,4-isomer, a reaction analogous to that of the 1,3-isomer. wikipedia.org

Radical Reactions and Photochemical Pathways

The trichloromethyl groups are susceptible to radical reactions, particularly when exposed to heat or ultraviolet (UV) light. These pathways are critical in applications such as photolithography.

The fundamental reactive step in the radical pathways of compounds like this compound is the cleavage of a carbon-chlorine (C-Cl) bond. This bond is weaker than a C-H or C-C bond, making it susceptible to homolytic cleavage (homolysis) upon irradiation with UV light. This process generates a dichloromethyl radical and a chlorine radical.

The industrial production of benzotrichloride (B165768), which contains a single -CCl₃ group, proceeds via the free-radical chlorination of toluene, indicating the involvement of radical intermediates. wikipedia.org In a molecule with two -CCl₃ groups, such as this compound, this cleavage can occur at either site, initiating a cascade of radical reactions.

In the presence of a hydrogen donor (R-H), the chlorine radical generated from the photolytic C-Cl bond cleavage can abstract a hydrogen atom to produce hydrochloric acid (HCl). This photogeneration of a strong acid is a cornerstone of certain photoresist technologies.

Reaction Pathway:

Initiation: C₆H₄(CCl₃)₂ + hν (light) → C₆H₄(CCl₃)(•CCl₂) + •Cl

Acid Generation: •Cl + R-H → HCl + •R

This in-situ acid generation can catalyze subsequent chemical reactions, such as deprotection steps in chemically amplified photoresists, which alters the solubility of the polymer matrix and allows for the creation of intricate patterns. The efficiency of this process makes trichloromethyl-substituted aromatic compounds effective photoacid generators.

Research has shown that chlorine radicals can form complexes with aromatic solvents. datapdf.com This complexation can increase the selectivity of the chlorine radical in subsequent reactions. datapdf.comacs.org In the case of this compound, the benzene ring of the molecule itself can interact with a free chlorine radical, potentially influencing intermolecular reactions or reactions in concentrated solutions. This interaction is described as a donor-acceptor complex. researchgate.net The formation of such complexes can stabilize the radical, altering its reactivity and the distribution of final products.

The polarity of the solvent can significantly influence the pathway of C-Cl bond cleavage. rochester.eduresearchgate.net

Homolytic Cleavage (Homolysis): In nonpolar solvents, the cleavage of the C-Cl bond is more likely to be homolytic, forming a radical pair (a dichloromethyl radical and a chlorine radical). This pathway is favored because nonpolar solvents cannot effectively stabilize charged intermediates.

Heterolytic Cleavage (Heterolysis): In polar solvents, there is an increased likelihood of heterolytic cleavage, which would form an ion pair: a dichloromethyl cation and a chloride anion. Polar solvents can solvate and stabilize these charged species, making their formation more energetically favorable.

Therefore, the choice of solvent can direct the reaction of this compound towards either radical-mediated or ion-mediated pathways, affecting the final products. mdpi.com

Table 2: Effect of Solvent Polarity on C-Cl Bond Cleavage

Solvent PolarityFavored Cleavage PathwayIntermediate Species
Low (e.g., Hexane)HomolysisRadicals (R•, Cl•)
High (e.g., Water, Alcohols)HeterolysisIons (R+, Cl⁻)

Friedel-Crafts Reactions and Related Aromatic Transformations

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. libretexts.org However, the presence of two powerful electron-withdrawing -CCl₃ groups on the benzene ring deactivates it towards electrophilic aromatic substitution. Such deactivating groups make standard Friedel-Crafts alkylation and acylation reactions on the this compound ring highly challenging, if not impossible, under typical conditions. libretexts.orgbeilstein-journals.org

Conversely, related compounds can be used as reagents in Friedel-Crafts type reactions. For instance, bis(trichloromethyl) carbonate (triphosgene), in the presence of a Lewis acid like aluminum chloride (AlCl₃), can react with other aromatic compounds to synthesize benzophenones. researchgate.net While this compound itself is not the reagent in this specific example, the reaction demonstrates a transformation pathway for the -CCl₃ functionality under Friedel-Crafts conditions, ultimately leading to a carbonyl group. The reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid to yield terephthaloyl chloride is another example of the reactivity of the trichloromethyl groups, converting them into acid chlorides. wikipedia.org

Acylation Reactions with Bis(trichloromethyl) Carbonate (Triphosgene)

The role of this compound in acylation reactions is primarily as a precursor to an acylating agent rather than a substrate for acylation. The strong deactivating effect of the two -CCl₃ groups makes Friedel-Crafts acylation on its benzene ring highly unfavorable.

Conversely, bis(trichloromethyl) carbonate, commonly known as triphosgene, is a widely used and safer solid substitute for the highly toxic phosgene gas in acylation reactions. wikipedia.org Triphosgene can decompose thermally or catalytically to generate phosgene in situ, or it can react directly. wikipedia.org It is employed in the synthesis of various compounds, including carbonates, isocyanates, and acyl chlorides. chemicalbook.compharmagen.de

While there is no direct evidence of a reaction between this compound and triphosgene, triphosgene is used in Friedel-Crafts reactions with various aromatic compounds to produce ketones, such as benzophenones. researchgate.net In these reactions, triphosgene serves as the source of the carbonyl group that links two aromatic rings. The reaction of an aromatic compound with triphosgene in the presence of a Lewis acid catalyst leads to the formation of a diaryl ketone. researchgate.net

Catalytic Systems for Benzophenone (B1666685) Synthesis

Benzophenone and its derivatives are important intermediates in organic synthesis. A primary method for their synthesis is the Friedel-Crafts acylation of an aromatic compound with an acyl chloride, catalyzed by a Lewis acid. wikipedia.orgchemguide.co.uk

Using Triphosgene as an Acylating Agent: A convenient and safer alternative to using phosgene for benzophenone synthesis involves triphosgene (bis(trichloromethyl) carbonate) as the acylating agent. researchgate.net This reaction is typically catalyzed by Lewis acids. Research has shown that various catalysts are effective for this transformation.

Key catalytic systems for the synthesis of benzophenones using triphosgene include:

Aluminum chloride (AlCl₃): A traditional and potent Lewis acid for Friedel-Crafts reactions. researchgate.netwikipedia.org

Ferric chloride (FeCl₃): Another effective Lewis acid catalyst for this acylation. researchgate.net

Zinc chloride (ZnCl₂): Used as a catalyst, often with good results. researchgate.net

Ytterbium triflate (Yb(OTf)₃): Has been shown to efficiently catalyze the Friedel-Crafts reaction between aromatic compounds and triphosgene to yield diaryl ketones. researchgate.net

The general reaction involves the treatment of an aromatic compound, such as benzene or a substituted benzene, with triphosgene in the presence of the catalyst. This method provides a direct route to benzophenones with operational simplicity and often in high yields. researchgate.net

Catalytic Systems for Benzophenone Synthesis via Friedel-Crafts Acylation
CatalystAcylating AgentSubstrateProduct TypeReference
AlCl₃, FeCl₃, ZnCl₂Bis(trichloromethyl) carbonate (Triphosgene)Aromatic Compounds (e.g., benzenes)Benzophenones researchgate.net
Ytterbium triflate [Yb(OTf)₃]Bis(trichloromethyl) carbonate (Triphosgene)Aromatic Compounds (benzenes, thiophene, furan, etc.)Diaryl Ketones researchgate.net
Aluminum chloride (AlCl₃)Benzoyl ChlorideBenzeneBenzophenone wikipedia.org

Role of this compound as a Precursor: this compound serves as a key intermediate in the synthesis of isophthaloyl chloride, a diacyl chloride. google.comresearchgate.net This transformation can be achieved through several methods, including reacting this compound with isophthalic acid or with sulfur(IV) oxide in the presence of a catalyst like iron(III) chloride. google.comresearchgate.net

The resulting isophthaloyl chloride can then be used in a double Friedel-Crafts acylation with an aromatic compound to synthesize bis-benzophenone structures, which are monomers for high-performance polymers like polyetheretherketone (PEEK).

Synthesis of Isophthaloyl Chloride from this compound
ReactantCatalystTemperature (°C)Time (h)Yield (%)Reference
Isophthalic AcidZinc Chloride140397.96 google.com
Sulfur(IV) OxideFeCl₃ (2.5 mol%)1402100 researchgate.net
Sulfur(IV) OxideAlCl₃ (5.0 mol%)1402100 researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to determine the intricate structure of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the downfield region, generally between 6.5 and 8.0 ppm. This significant deshielding is a result of the anisotropic magnetic field induced by the aromatic ring current. The substitution pattern on the benzene ring influences the specific chemical shifts and coupling patterns of these protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons and the carbon atoms of the trichloromethyl groups. The symmetry of the molecule plays a crucial role in determining the number of unique carbon signals. For instance, in symmetrically disubstituted benzenes, the number of distinct aryl carbon signals is reduced to less than six due to planes of symmetry. In the case of the meta configuration, a plane of symmetry can lead to four distinct aryl carbon absorptions. Spectral data for this compound is available from sources such as Aldrich Chemical Company, Inc. nih.gov

Table 1: Predicted and Experimental NMR Data for Related Compounds

CompoundTypeNucleusChemical Shift (ppm)MultiplicityReference
m-bis(Bromomethyl)benzene¹H NMR¹H4.48 (s, 4H, PhCH₂Br), 7.33 (m, 3H, PhCH), 7.43 (m, 1H, PhCH)s, m rsc.org
m-bis(Bromomethyl)benzene¹³C NMR¹³C33.0 (PhCH₂Br), 129.1 (CH-4,6), 129.3 (CH-5), 129.6 (CH-2), 138.4 (C-1,3) rsc.org
1,3-Bis(trifluoromethyl)-benzene¹H NMR¹HNot specified chemicalbook.com
1,4-Bis(trichloromethyl)benzene¹H NMR¹HNot specified chemicalbook.com
1,4-Bis(trichloromethyl)benzene¹³C NMR¹³CNot specified chemicalbook.com
1,3-Bis(chloromethyl)benzene (B146608)¹³C NMR¹³CNot specified chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS provides the retention time of the compound and its mass spectrum, which reveals the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern is a unique fingerprint of the molecule, showing various fragment ions formed by the loss of atoms or groups, such as chlorine atoms or trichloromethyl groups. For example, the NIST mass spectrometry library contains data for this compound, showing a total of 145 peaks with a top peak at m/z 277. nih.gov The analysis of these fragments helps in confirming the structure of the compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes for aromatic compounds like this include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-C stretching (in-ring): The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The presence of the trichloromethyl groups will result in strong absorption bands in the fingerprint region of the spectrum, typically below 800 cm⁻¹, corresponding to C-Cl stretching vibrations.

Out-of-plane C-H bending ("oop"): These vibrations, which are sensitive to the substitution pattern of the benzene ring, occur in the 900-675 cm⁻¹ range.

FTIR spectra for this compound have been recorded using techniques such as placing the sample between salt plates. nih.gov

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Atom Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the local chemical environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. In this compound, the six chlorine atoms are situated in specific positions, and NQR can provide valuable information about their electronic environment.

The resonance frequency in NQR is directly proportional to the electric field gradient at the nucleus, which is influenced by the surrounding electron distribution. Therefore, NQR can distinguish between chemically non-equivalent chlorine atoms within the molecule. This technique is particularly useful for studying the C-Cl bonds and any intermolecular interactions involving the chlorine atoms in the solid state. SpringerMaterials provides data on the quadrupole coupling for this compound. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides a characteristic "fingerprint" of a molecule. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

For this compound, Raman spectroscopy can provide detailed information about the vibrations of the benzene ring and the C-Cl bonds. The symmetric vibrations of the molecule, in particular, often give rise to strong Raman signals. ChemicalBook provides access to Raman spectral data for related compounds such as 1,3-bis(chloromethyl)benzene and 1,4-bis(trichloromethyl)benzene. chemicalbook.comchemicalbook.com

Theoretical Studies and Quantum Chemical Calculations

In addition to experimental spectroscopic techniques, theoretical studies and quantum chemical calculations play a vital role in understanding the properties of this compound. These computational methods can be used to predict and interpret spectroscopic data, as well as to investigate molecular properties that are difficult to measure experimentally.

Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to:

Optimize the molecular geometry of this compound to determine its most stable conformation.

Calculate vibrational frequencies and compare them with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Predict NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

Investigate the electronic structure, including the distribution of electron density and the nature of the chemical bonds.

For instance, preliminary quantum-chemical calculations are often used to determine the equilibrium geometry and total energy of a molecule, as well as to understand the molecular orbitals involved in its UV/Vis spectrum. bsu.by Theoretical studies have also been conducted on related systems, where the computational methods have been used to understand reaction mechanisms and selectivity. researchgate.net

Table 2: Computed Properties of this compound

PropertyValueComputational Method
Molecular Weight312.8 g/mol PubChem 2.2
XLogP35.3XLogP3 3.0
Monoisotopic Mass309.844416 DaPubChem 2.2
Exact Mass311.841466 DaPubChem 2.2
Topological Polar Surface Area0 ŲCactvs 3.4.8.18
Heavy Atom Count14Cactvs 3.4.8.18

This data was computed by various PubChem tools. nih.gov

Environmental Considerations and Degradation Pathways of Chlorinated Benzenes

Environmental Persistence and Biotransformation Mechanisms

Chlorinated benzenes are known for their resistance to degradation, and 1,3-Bis(trichloromethyl)benzene is no exception. solubilityofthings.com The strong carbon-chlorine bonds contribute to its stability in the environment. This persistence can lead to its accumulation in various environmental compartments.

While information specific to the biotransformation of this compound is limited, the degradation of related chlorinated compounds offers insights. For instance, benzotrichloride (B165768) (BTC), which has a similar trichloromethyl group, undergoes rapid hydrolysis to benzoic acid and hydrochloric acid. wikipedia.org In biological systems, this benzoic acid can be further metabolized. wikipedia.org Research is ongoing to better understand the metabolic pathways and potential toxicity of chlorinated aromatic compounds like this compound. solubilityofthings.com

Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of chlorinated benzenes in the environment is a complex process influenced by both biotic and abiotic factors.

Hydrolysis Products and Ecotoxicity Profiles

The trichloromethyl groups in this compound are susceptible to hydrolysis, a chemical reaction with water. This process is a significant degradation pathway for similar compounds like benzotrichloride, which hydrolyzes rapidly. wikipedia.org The hydrolysis of the two trichloromethyl groups in this compound would be expected to yield isophthalic acid (1,3-benzenedicarboxylic acid).

The ecotoxicity of these hydrolysis products differs from the parent compound. While this compound is poorly soluble in water, its degradation products may exhibit different environmental behaviors. solubilityofthings.com

Interaction with Environmental Factors

Several environmental factors can influence the degradation rate of chlorinated benzenes:

Sunlight: Photodegradation can play a role in the breakdown of these compounds.

Microorganisms: The presence of specific microbial populations can facilitate biodegradation. For example, some bacteria are capable of degrading toluene, a related aromatic hydrocarbon, through various oxidation pathways. nih.gov

Chemical Reactants: The presence of other chemicals can affect degradation. For instance, the degradation of some chlorinated benzenes is significantly slower in the presence of bicarbonate. osti.gov

Advanced Oxidation Processes for Remediation of Chlorinated Aromatics

Due to the persistence of many chlorinated aromatic compounds, advanced oxidation processes (AOPs) are being explored as a remediation technique. mdpi.com AOPs utilize highly reactive species, such as hydroxyl radicals, to break down these persistent organic pollutants. mdpi.com

Several AOPs have shown effectiveness in degrading chlorinated benzenes:

Ozone-based AOPs: The use of ozone (O₃), often in combination with hydrogen peroxide (H₂O₂) or ultraviolet (UV) light, can effectively remove chlorinated benzenes like trichlorobenzene (TCB) and dichlorobenzene (DCB). osti.gov The removal efficiencies for TCB and DCB by ozone, ozone/H₂O₂, and ozone/UV were found to be nearly equal at circumneutral pH. osti.gov

Fenton's Reagent: This process uses a mixture of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals and has been studied for the oxidation of chlorobenzene. acs.org

Photocatalysis: This method employs a photocatalyst, such as titanium dioxide, and light to generate oxidizing agents.

These technologies offer promising solutions for the remediation of sites contaminated with chlorinated aromatic compounds. mdpi.comresearchgate.net

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Enhanced Sustainability and Selectivity

The traditional synthesis of 1,3-bis(trichloromethyl)benzene often involves free-radical chlorination of m-xylene (B151644), a process that can be difficult to control and may generate undesirable byproducts. google.com Future research is increasingly focused on developing greener and more selective synthetic methodologies.

A significant advancement lies in the optimization of photochemical reactions. By carefully controlling parameters such as light intensity and temperature, it is possible to significantly improve the purity of this compound. google.com This approach minimizes the need for extensive purification steps and reduces the reliance on additives like free-radical initiators or photosensitizers, which can complicate the process and generate waste. google.com The use of light-emitting diodes (LEDs) as a light source is also being explored as a more energy-efficient alternative to traditional mercury lamps. google.com

Furthermore, the principles of green chemistry are being applied to the synthesis of related compounds, offering a roadmap for the future production of this compound. These strategies include the use of biodegradable and non-toxic solvents like Cyrene™, which can replace hazardous solvents such as DMF and DMSO. The development of solvent-free catalytic reactions, for instance, using p-toluenesulfonic acid (PTSA) for the synthesis of 1,3,5-triarylbenzenes, also presents a promising avenue for reducing the environmental impact of chemical manufacturing. rsc.org The exploration of such sustainable protocols, including those that allow for product isolation through simple precipitation in water, will be crucial in minimizing waste and reducing operational costs in the large-scale production of this compound and its derivatives.

Exploration of Catalytic Systems for Derivatization

The two trichloromethyl groups on the benzene (B151609) ring of this compound are highly reactive sites, making the compound a versatile building block for a wide range of derivatives. The future of its application hinges on the development of sophisticated catalytic systems that can precisely and efficiently functionalize these groups.

Organometallic catalysis is a particularly promising area of research. For instance, bismuth(III) catalysts have been shown to be effective for the allylic C(sp³)–H functionalization of olefins, suggesting their potential for activating the C-H bonds in the trichloromethyl groups of this compound. nih.gov Similarly, palladium/norbornene-catalyzed reactions have been successfully employed for the C–H/C–H annulation of related aromatic compounds, opening up possibilities for constructing complex polycyclic structures from this compound. sigmaaldrich.com

The regioselective functionalization of this compound is another key area of investigation. Derivatives such as 1,3-bis[bis(aryl)chloromethyl]benzenes have been used as regioselective capping reagents in the synthesis of complex molecules like cyclodextrin (B1172386) derivatives. researchgate.net This demonstrates the potential for developing catalytic systems that can selectively target one or both of the trichloromethyl groups, allowing for the synthesis of a diverse array of functional molecules. The development of novel catalysts, including those based on zinc nanoparticles, for regioselective synthesis of triazoles from related starting materials, further underscores the potential for creating highly specific catalytic systems for the derivatization of this compound. rsc.org

Advanced Materials Development from this compound Derivatives

Derivatives of this compound are already utilized in the production of various materials, including polymers and resins. However, future research is aimed at leveraging the unique properties of this compound to create advanced materials with tailored functionalities.

One of the most significant applications is in the synthesis of high-performance polymers. For example, this compound can be converted to bis(chloroformyl)benzene, a key monomer for the production of aramid fibers, which are known for their exceptional strength and thermal stability. google.com The ability to produce high-purity bis(chloroformyl)benzene from this compound is a critical factor in manufacturing high-quality aramid polymers. google.com

The development of novel liquid crystalline and conductive polymers is another exciting frontier. Halogenated xylenes, including derivatives of this compound, have shown potential for use in liquid crystals and conducting materials. researchgate.net By incorporating mesogenic groups and ionic functionalities into polymers derived from this compound, it may be possible to create materials that exhibit both liquid crystalline behavior and ionic conductivity, with potential applications in polymer electrolytes for energy storage and conversion. mdpi.commedcraveebooks.com Furthermore, the ordered arrangement of molecular chains in liquid crystal polymers can enhance thermal conductivity, opening up possibilities for creating intrinsically thermally conductive polymers from this compound derivatives. semanticscholar.org The synthesis of conducting polymer nano-objects from aromatic monomer precursors also points to the potential for creating nanostructured materials with unique electronic properties. conicet.gov.ar

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic routes. The trichloromethyl groups are susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. Future research will delve deeper into the intricacies of these reactions.

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction pathways. For instance, studying the hydrolysis of related compounds using kinetic isotope effects can provide valuable insights into the transition state structures of reactions like the conversion of the trichloromethyl groups to carboxylic acids. nih.govnih.gov Such studies can help determine whether the reaction proceeds through an acyl or alkyl cleavage mechanism. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to model the reaction pathway of hydrolysis, identify transition states, and determine the electronic structure of intermediates. nih.gov For example, DFT studies on the hydrolysis of related metal-dithiolato complexes have revealed the involvement of seven-coordinate intermediates, providing a detailed picture of the reaction mechanism. nih.gov Applying these computational techniques to the reactions of this compound will provide a more profound understanding of its reactivity.

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental work is set to revolutionize the design and discovery of new molecules and materials derived from this compound. This integrated approach can accelerate the research process, reduce costs, and lead to the development of compounds with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful computational tools for predicting the biological activity and binding affinity of new compounds. nih.govnih.govphyschemres.orgresearchgate.net By developing QSAR models for derivatives of this compound, researchers can identify the key structural features that influence their activity, guiding the synthesis of more potent and selective molecules. nih.govnih.gov Molecular docking simulations can then be used to visualize how these molecules interact with their biological targets, providing further insights for drug design. nih.govphyschemres.org

Computational Fluid Dynamics (CFD) is another valuable tool that can be used to optimize the synthesis of this compound. openaccessjournals.comresearchgate.netresearchgate.net CFD simulations can model the fluid flow, heat transfer, and mass transfer within a reactor, allowing for the rational design and scale-up of the production process. openaccessjournals.comresearchgate.net This can lead to improved efficiency, safety, and product quality. openaccessjournals.com

The combination of experimental data with theoretical calculations, such as DFT, provides a comprehensive understanding of the chemical and physical properties of this compound and its derivatives. nih.govresearchgate.net This integrated approach allows for the validation of theoretical models and the interpretation of experimental results, ultimately leading to a more efficient and targeted approach to the design and discovery of new applications for this versatile compound.

Q & A

Q. How can researchers confirm the identity and purity of 1,3-bis(trichloromethyl)benzene in synthetic batches?

Methodological Answer:

  • Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. Compare retention times with certified standards (e.g., EPA Method 624/1624 for chlorinated aromatics) .
  • Purity Assessment : Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against reference materials. Ensure residual solvents (e.g., toluene) are below 0.1% using headspace GC .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions on the benzene ring. For example, the 1,3-substitution pattern will show distinct coupling constants in aromatic proton signals .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory due to potential inhalation hazards .
  • Ventilation and Storage : Conduct reactions in fume hoods with ≥100 ft/min airflow. Store the compound in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect using non-combustible absorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Photochlorination : React m-xylene with Cl₂ gas under UV light (254–365 nm) without solvents or initiators. Monitor reaction progress via FTIR for C-Cl bond formation (540–600 cm⁻¹) .
  • Green Synthesis : Substitute phosgene with bis(trichloromethyl) carbonate (triphosgene) at 125°C for 8 hours. Optimize molar ratios (e.g., 1.2:1 triphosgene:m-xylene) to achieve ≥83% yield .
  • Post-Synthesis Purification : Use molecular distillation under reduced pressure (0.1–1 mmHg) to isolate the product from mono- or over-chlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Controlled Decomposition Studies : Conduct thermogravimetric analysis (TGA) at 5°C/min under N₂. Compare decomposition onset temperatures (reported range: 106–312°C) to identify moisture or oxygen interference .
  • Mechanistic Analysis : Use differential scanning calorimetry (DSC) to detect exothermic events (e.g., C-Cl bond cleavage). Cross-reference with in situ FTIR to track HCl release, a key degradation byproduct .
  • Data Normalization : Replicate experiments in anhydrous conditions (e.g., glovebox) and report results with ±2°C precision to align conflicting literature values .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • Polymer Precursors : Use as a crosslinking agent in epoxy resins. Optimize curing kinetics by varying initiator concentrations (e.g., 0.5–2 wt% benzoyl peroxide) and monitoring gelation via rheometry .
  • Surface Functionalization : Graft onto silica nanoparticles via Friedel-Crafts alkylation. Characterize surface coverage using X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis .
  • Catalysis : Explore its role in Lewis acid-mediated reactions (e.g., AlCl₃-catalyzed alkylation). Compare turnover frequencies (TOF) with 1,4-isomers to assess positional effects on reactivity .

Q. How can researchers mitigate environmental risks during disposal of this compound waste?

Methodological Answer:

  • Hydrolytic Detoxification : Treat waste with 10% NaOH at 80°C for 4 hours to convert trichloromethyl groups to carboxylates. Confirm detoxification via chloride ion-selective electrode (ISE) .
  • Regulatory Compliance : Adhere to TSCA guidelines (US) and EU REACH protocols. Document waste streams using Safety Data Sheets (SDS) sections 6 (accidental release) and 13 (disposal) .
  • Lifecycle Analysis : Model environmental persistence using EPI Suite™ software. Prioritize degradation pathways (e.g., photolysis vs. hydrolysis) based on Kow and BCF values .

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Reactant of Route 1
1,3-Bis(trichloromethyl)benzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.